2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene
Overview
Description
2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene is an organic compound with the molecular formula C10H13BrO It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxymethyl group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene can be achieved through several methods. One common approach involves the bromination of 5-(methoxymethyl)-1,3-dimethylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions can optimize the production process, reducing costs and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Major Products
Substitution: Formation of 5-(methoxymethyl)-1,3-dimethylphenol or 5-(methoxymethyl)-1,3-dimethylthiophenol.
Oxidation: Formation of 5-(methoxymethyl)-1,3-dimethylbenzaldehyde or 5-(methoxymethyl)-1,3-dimethylbenzoic acid.
Reduction: Formation of 5-(methoxymethyl)-1,3-dimethylbenzene.
Scientific Research Applications
2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene depends on its interaction with specific molecular targets. The bromine atom and methoxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include:
Electrophilic Aromatic Substitution: The bromine atom can act as an electrophile, facilitating substitution reactions on the benzene ring.
Nucleophilic Attack: The methoxymethyl group can undergo nucleophilic attack, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene can be compared with other similar compounds, such as:
2-Bromo-5-methoxyaniline: Similar structure but with an amino group instead of a methoxymethyl group.
2-Bromo-5-methoxybenzoic acid: Contains a carboxylic acid group instead of a methoxymethyl group.
2-Bromo-5-methoxybenzyl bromide: Features a benzyl bromide group instead of a methoxymethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity
2-Bromo-5-(methoxymethyl)-1,3-dimethylbenzene is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis, and applications, supported by data tables and case studies.
The molecular formula for this compound is . It features a bromine atom and a methoxymethyl group attached to a dimethyl-substituted benzene ring.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of brominated aromatic compounds have shown efficacy against various gram-positive and gram-negative bacteria.
Compound | Activity Against | Reference |
---|---|---|
This compound | Moderate antibacterial activity | |
5-Bromo-2-iodo-1,3-dimethylbenzene | Strong antibacterial activity |
Cytotoxicity
A study assessing the cytotoxic effects of related compounds found that certain brominated derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS) leading to cell death.
The proposed mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Oxidative Stress : The compound may increase ROS levels in cells, leading to oxidative damage and apoptosis.
Case Study 1: Antibacterial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Cytotoxicity in Cancer Research
Another investigation focused on the cytotoxic effects of the compound on various cancer cell lines. The study reported that treatment with the compound resulted in significant cell death in HeLa cells compared to untreated controls.
Properties
IUPAC Name |
2-bromo-5-(methoxymethyl)-1,3-dimethylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7-4-9(6-12-3)5-8(2)10(7)11/h4-5H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYDWRANJMZZGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)COC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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